molecular formula C12H26Cl2N2O B2401573 1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride CAS No. 2320381-69-7

1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride

Cat. No. B2401573
CAS RN: 2320381-69-7
M. Wt: 285.25
InChI Key: XONNURQCLTYSLB-UHFFFAOYSA-N
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Description

Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another . They are found in many physiologically active compounds .


Synthesis Analysis

There are several synthetic protocols to construct oxazepine derivatives. These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .


Molecular Structure Analysis

The molecular structure of oxazepines is characterized by a seven-membered ring containing an oxygen and a nitrogen atom . There are three isomeric forms of dibenzoxazepine systems possible .


Chemical Reactions Analysis

The synthesis of oxazepine derivatives often involves reactions of imines with dichlorocarbene to afford dichloroaziridines, which isomerize to imidoylchlorides in the presence of Lewis acids .

Scientific Research Applications

Asymmetric Synthesis

One application of related oxazepine compounds is in asymmetric synthesis. For instance, (2R,3S)-3,4-Dimethyl-5,7-dioxo-2-phenylperhydro-1,4-oxazepine has been used in the Michael reaction to produce highly optically pure 3-cyclopentanoneacetic acid. This showcases the potential of oxazepines in generating enantiomerically pure compounds, which is crucial in the synthesis of certain pharmaceuticals (Mukaiyama, Hirako, & Takeda, 1978).

Innovative Heterocyclic Synthesis

Oxazepines are utilized in the creation of novel heterocyclic structures. A study demonstrated the use of a phosphine-mediated tandem reaction of ynones with 2-azido alcohols to construct 1,4-oxazepines. This method provides a valuable route for synthesizing biologically active heterocycles under mild conditions (François-Endelmond et al., 2010).

Synthesis of Pyrimido and Pyrido Oxazepines

The synthesis of pyrimido and pyrido oxazepines, such as 1,4-oxazepin-5-ones, has been explored. These compounds are synthesized through reactions involving various substituted 2-(alkylamino)ethanols. This process highlights the versatility of oxazepines in forming complex and diverse molecular structures (Santilli, Kim, & Wanser, 1972).

Future Directions

Oxazepine derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . The development of new synthetic protocols will serve as a guide to chemists in developing oxazepine derivatives of pharmacological interest .

properties

IUPAC Name

1-(2-methylpropyl)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c1-10(2)8-14-5-6-15-9-11-7-13-4-3-12(11)14;;/h10-13H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONNURQCLTYSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCOCC2C1CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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